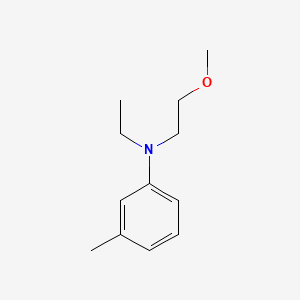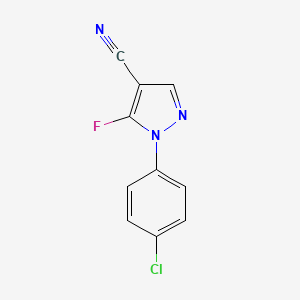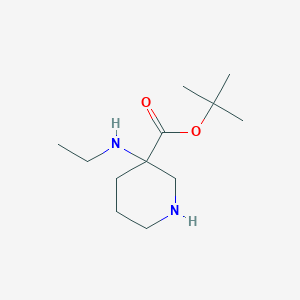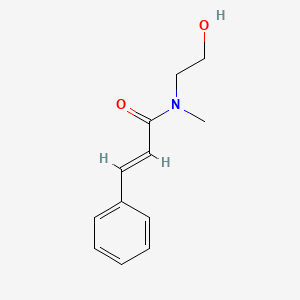
N-ethyl-4-(4-ethylaminophenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-(4-ethylaminophenyl)aniline is an organic compound with the molecular formula C16H20N2. It is a derivative of aniline, characterized by the presence of ethyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(4-ethylaminophenyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. This method typically includes the nitration of arenes followed by reduction using reagents such as iron and hydrochloric acid . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry . Modern transition-metal-catalyzed processes, such as palladium-catalyzed amination, are also employed to synthesize this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-4-(4-ethylaminophenyl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the compound, often under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-ethyl-4-(4-ethylaminophenyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of N-ethyl-4-(4-ethylaminophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-4-(4-methylaminophenyl)aniline
- N-propyl-4-(4-propylaminophenyl)aniline
- N-butyl-4-(4-butylaminophenyl)aniline
Uniqueness
N-ethyl-4-(4-ethylaminophenyl)aniline is unique due to its specific ethyl substitutions, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as in the synthesis of specialized dyes and pigments .
Propiedades
Número CAS |
6290-86-4 |
|---|---|
Fórmula molecular |
C16H20N2 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
N-ethyl-4-[4-(ethylamino)phenyl]aniline |
InChI |
InChI=1S/C16H20N2/c1-3-17-15-9-5-13(6-10-15)14-7-11-16(12-8-14)18-4-2/h5-12,17-18H,3-4H2,1-2H3 |
Clave InChI |
FSSYNTJUYWSXFS-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=C(C=C1)C2=CC=C(C=C2)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


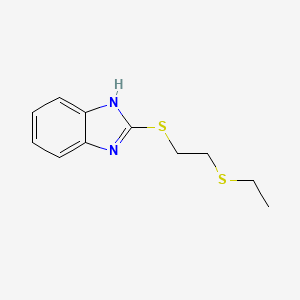


![3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B13750141.png)
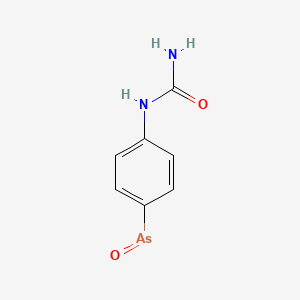
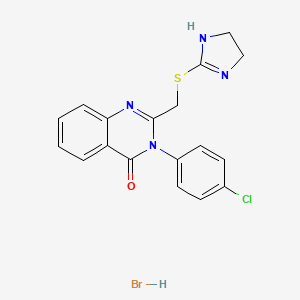

![Benzenamine,4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9ci)](/img/structure/B13750150.png)
![Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro-](/img/structure/B13750160.png)
